molecular formula C12H20N2O2 B1477145 Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone CAS No. 2098090-51-6

Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

Cat. No.: B1477145
CAS No.: 2098090-51-6
M. Wt: 224.3 g/mol
InChI Key: QRVYGUBNRNEUQP-UHFFFAOYSA-N
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Description

Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a bicyclic compound featuring an azetidine ring linked via a methanone bridge to a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 5. Such compounds are often explored as building blocks in medicinal chemistry, particularly for central nervous system (CNS) targets, due to their ability to mimic bioactive scaffolds .

Synthetic routes for related azabicycloheptane derivatives involve multi-step processes, including cyclization, functional group interconversion, and purification via techniques like column chromatography .

Properties

IUPAC Name

azetidin-3-yl-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-16-11-8-3-9(11)7-14(6-8)12(15)10-4-13-5-10/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYGUBNRNEUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a compound belonging to the azetidine class, which has gained attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N2O2\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}_{2}

Molecular Weight: 235.30 g/mol
CAS Number: 2098090-51-6

Biological Activity Overview

Azetidine derivatives are known for a range of biological activities, including:

  • Antibacterial Activity: Many azetidinone derivatives exhibit significant antibacterial properties, making them candidates for antibiotic development.
  • Antiviral Activity: Compounds containing the azetidine structure have been investigated for their ability to inhibit viral replication, particularly against RNA and DNA viruses.
  • Anticancer Potential: Some azetidinone derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antibacterial Activity

Research indicates that azetidinone derivatives can effectively combat bacterial infections. A study demonstrated that certain azetidinones possess activity against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Antiviral Activity

Azetidinone compounds have been evaluated for their antiviral efficacy. For instance, one study reported that a related azetidinone exhibited moderate inhibitory activity against human coronavirus (229E) with an EC50 value of 45 µM, indicating potential as an antiviral agent . Another derivative showed effectiveness against influenza A virus H1N1 with an EC50 of 8.3 µM .

Anticancer Activity

Azetidinones have also been recognized for their anticancer properties. A series of studies highlighted that specific azetidinones could inhibit the growth of breast cancer cells (MCF-7) at nanomolar concentrations, demonstrating their potential as chemotherapeutic agents .

Case Studies

StudyCompound TestedActivityEC50 (µM)Reference
1Azetidinone 11fAntiviral (coronavirus)45
2Azetidinone 11fAntiviral (influenza A)8.3
3Azetidinone seriesAnticancer (breast cancer)Nanomolar

The mechanisms through which azetidine derivatives exert their biological effects are varied:

  • Inhibition of Cell Wall Synthesis: Some azetidinones disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Viral Replication Inhibition: They may interfere with viral entry or replication processes within host cells.
  • Induction of Apoptosis: Certain compounds trigger apoptotic pathways in cancer cells, promoting cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Azabicycloheptane Linked Group Molecular Formula Molecular Weight (g/mol) Key Features
Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (Target) 6-ethoxy (OCH2CH3) Azetidin-3-yl methanone C12H20N2O2* ~224.27* Higher lipophilicity due to ethoxy; potential metabolic stability
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone 6-methoxy (OCH3) Azetidin-3-yl methanone C11H18N2O2 210.27 Lower lipophilicity; faster metabolism compared to ethoxy
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone 6-ethoxy (OCH2CH3) Pyrrolidin-3-yl methanone C13H22N2O2 238.33 Larger ring size (pyrrolidine) increases flexibility and H-bonding capacity
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid 6-ethoxy (OCH2CH3) Propanoic acid C11H19NO3 213.27 Ionizable carboxylic acid enhances solubility; potential for salt formation

*Inferred from structural analogs.

Structural and Functional Analysis:

Ethoxy vs. Ethoxy groups are also less prone to oxidative metabolism than methoxy, which may enhance metabolic stability .

Azetidine vs. Pyrrolidine Linkages :

  • Replacing azetidine with pyrrolidine (as in ) introduces a five-membered ring, offering greater conformational flexibility. This could enhance binding to targets requiring adaptable pharmacophores but may reduce selectivity due to increased entropic penalties.

Methanone vs. Carboxylic Acid Functional Groups: The propanoic acid derivative introduces an ionizable group, significantly altering solubility and pharmacokinetics. This modification is advantageous for designing prodrugs or improving renal excretion but may limit CNS penetration due to increased polarity.

Preparation Methods

General Synthetic Strategies for Azetidine and 3-Azabicyclo[3.1.1]heptane Scaffolds

Azetidine-3-amine Synthesis via Nucleophilic Substitution

A practical approach to azetidine-3-amines involves nucleophilic displacement on bench-stable azetidinyl methanesulfonate intermediates. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with secondary amines under mild conditions (e.g., MeCN solvent, 80 °C) to yield azetidine-3-amines in moderate to high yields (up to 72%) without requiring strong bases or harsh conditions. This method tolerates various functional groups and can be adapted for preparing azetidine derivatives with substituents at the 3-position.

Construction of 3-Azabicyclo[3.1.1]heptane Core

The bicyclic 3-azabicyclo[3.1.1]heptane scaffold is typically synthesized via reduction of spirocyclic oxetanyl nitriles or through intramolecular cyclization strategies involving cyclobutane derivatives. Recent advances include:

  • Reduction of spirocyclic oxetanyl nitriles to access 3-azabicyclo[3.1.1]heptanes with high selectivity and scalability.
  • Two-step multigram synthesis starting from cyclobutanones, involving Horner–Wadsworth–Emmons (HWE) olefination and aza-Michael addition, followed by reduction and functional group transformations to yield bicyclic ketones.
  • Photochemical [2+2] cycloaddition and intramolecular cyclization strategies to form bicyclic amines with controlled stereochemistry.

These methods provide versatile access to the bicyclic core, which can be further functionalized.

Specific Preparation of Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

While direct literature on this exact compound is sparse, the preparation can be extrapolated from related synthetic routes involving azetidine and 3-azabicyclo[3.1.1]heptane derivatives.

Stepwise Synthesis Outline

Step Description Key Reagents/Conditions Yield/Notes
1 Synthesis of 3-azabicyclo[3.1.1]heptan-6-one core Reduction of spirocyclic oxetanyl nitriles or cyclobutanone derivatives Scalable, moderate to high yield
2 Introduction of ethoxy substituent at 6-position Alkylation or nucleophilic substitution with ethoxy group Requires selective functionalization, conditions vary
3 Preparation of azetidin-3-yl methanesulfonate intermediate From 1-benzhydryl-3-azetidinol by sulfonation Stable intermediate, can be stored for months
4 Coupling of azetidine moiety with bicyclic ketone Nucleophilic substitution or amide bond formation under mild heating Moderate to high yield, requires purification by chromatography

Reaction Conditions and Optimization

  • Use of 2 equivalents of amine nucleophile improves yield significantly compared to 1 equivalent, eliminating the need for additional base.
  • Temperature control (around 80 °C) and reaction time (overnight) are critical for optimal conversion.
  • Purification typically involves silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexanes).

Mechanistic Insights and Challenges

  • The azetidine ring formation and substitution reactions benefit from the ring strain and nucleophilicity of amines.
  • The bicyclic 3-azabicyclo[3.1.1]heptane core formation involves controlled reduction and cyclization steps, sensitive to reaction time and temperature.
  • Functional group compatibility is a key consideration; for example, free alcohols and carbamates may be incompatible with some strain-release or ring-opening methodologies.

Summary Table of Preparation Methods

Methodology Starting Material Key Steps Advantages Limitations
Nucleophilic substitution on azetidinyl methanesulfonate 1-benzhydryl-3-azetidinol Sulfonation, amine displacement Mild conditions, good yields, functional group tolerance Requires preparation of stable intermediate
Reduction of spirocyclic oxetanyl nitriles Spirocyclic oxetanyl nitriles Reduction, cyclization Scalable, selective Requires access to spirocyclic nitriles
Cyclobutanone-based synthesis Cyclobutanone derivatives HWE olefination, aza-Michael addition, reduction Multigram scale, versatile Multi-step, moderate overall yield
Photochemical [2+2] cycloaddition Allylamine derivatives Reductive amination, acylation, photochemical cyclization Stereocontrol, novel scaffolds Requires specialized equipment

Research Findings and Practical Notes

  • The one-step synthesis of azetidine-3-amines from bench-stable intermediates offers a practical route for medicinal chemistry applications.
  • Incorporation of the 3-azabicyclo[3.1.1]heptane core into drug-like molecules improves physicochemical properties such as solubility and metabolic stability.
  • The preparation methods require careful control of reaction parameters to maximize yield and purity.
  • Purification by silica gel chromatography remains the standard for isolating the target compounds due to complex mixtures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the azabicyclo[3.1.1]heptane core via cyclization reactions, often using tert-butyl-protected intermediates (e.g., tert-butyl (1R,5S,6R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate) to stabilize reactive groups .
  • Step 2 : Introduction of the ethoxy group at the 6-position via nucleophilic substitution or catalytic coupling under anhydrous conditions.
  • Step 3 : Coupling the azetidin-3-yl moiety using carbodiimide-mediated amidation or ketone-forming reactions, as seen in related azetidine derivatives .
    • Key Considerations : Monitor reaction purity via HPLC and optimize solvent systems (e.g., dichloromethane or DMF) to minimize side products.

Q. How is the stereochemistry of the azabicyclo[3.1.1]heptane moiety confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for intermediates like tert-butyl-protected bicyclic amines .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangement of substituents .
  • Chiral HPLC : Validate enantiomeric purity using chiral stationary phases, critical for pharmacologically active derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Keep under inert gas (argon/nitrogen) at -20°C in amber vials to prevent hydrolysis of the ethoxy group or azetidine ring oxidation .
  • Handling : Avoid prolonged exposure to moisture or high temperatures (>40°C), which may degrade the bicyclic structure .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target receptors?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to receptors (e.g., orexin receptors or viral proteases). For example, analogs with similar azabicyclo motifs showed binding affinities of -9.0 to -9.5 kcal/mol to Mpro in SARS-CoV-2 .
  • AI-Driven Screening : Apply machine learning models trained on protein-ligand interaction datasets to prioritize derivatives for experimental validation .
    • Data Interpretation : Cross-validate docking scores with experimental IC50 values to refine force field parameters.

Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?

  • Methodological Answer :

  • Modify Substituents : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on binding. Derivatives like selpercatinib use diazabicyclo[3.1.1]heptane to enhance kinase selectivity .
  • Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine and compare pharmacokinetic profiles .
    • Experimental Design : Use radioligand displacement assays (e.g., 3H^3H-labeled competitors) to quantify affinity shifts.

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare experimental conditions (e.g., buffer pH, temperature) that may affect receptor-ligand interactions. For example, binding affinities for Mpro inhibitors varied by ±0.5 kcal/mol depending on assay setup .
  • Structural Analog Analysis : Cross-reference results with structurally similar compounds (e.g., 6-hydroxy or methoxy variants) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 2
Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

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